2-Nitrosomethylaminopyridine is a nitrosamine compound that has garnered attention due to its potential implications in toxicology and carcinogenesis. This compound is structurally related to various aminopyridines and is formed through the nitrosation of secondary amines, particularly in the presence of nitrous acid. It is crucial to understand its classification, synthesis, molecular structure, reactions, mechanism of action, properties, and applications in scientific research.
2-Nitrosomethylaminopyridine belongs to the class of nitrosamines, which are organic compounds characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom. These compounds are typically classified as potential human carcinogens due to their ability to form DNA adducts and induce mutations .
The synthesis of 2-nitrosomethylaminopyridine typically involves the nitrosation of 2-methylaminopyridine using nitrous acid or other nitrosating agents. The process can be summarized as follows:
The reaction conditions are critical; maintaining a low temperature minimizes the formation of unwanted by-products and enhances yield. Typically, yields can exceed 70% under optimized conditions .
The molecular formula for 2-nitrosomethylaminopyridine is CHNO. The compound features a pyridine ring substituted with both a methyl group and a nitroso group.
2-Nitrosomethylaminopyridine can participate in several chemical reactions:
The denitrosation process involves nucleophilic attack on the nitrogen atom of the nitroso group, often facilitated by acids or bases. This reaction pathway is significant for understanding its reactivity in biological systems .
The mechanism of action for 2-nitrosomethylaminopyridine primarily involves its ability to form DNA adducts upon metabolic activation. The nitroso group can be reduced to generate reactive intermediates that interact with nucleophilic sites on DNA.
Research indicates that exposure leads to mutations in various organisms, highlighting its potential carcinogenicity. The activation often occurs via cytochrome P450 enzymes which convert it into more reactive species capable of binding to DNA .
2-Nitrosomethylaminopyridine serves as an important model compound in studies related to carcinogenesis and mutagenesis. It is utilized in:
The IUPAC name for this compound is N-methyl-N-nitroso-pyridin-2-amine, reflecting its core structure: a pyridine ring nitrosated at the 2-position with a methylnitrosamino group (–N(CH₃)–N=O). Its molecular formula is C₆H₇N₃O, with a molecular weight of 137.14 g/mol. Structurally, it features:
Table 1: Key Chemical Identifiers of 2-Nitrosomethylaminopyridine
Property | Value |
---|---|
IUPAC Name | N-methyl-N-nitroso-pyridin-2-amine |
Molecular Formula | C₆H₇N₃O |
Molecular Weight | 137.14 g/mol |
Structural Features | Pyridine ring + methylnitrosamine |
This compound is cataloged under multiple aliases:
2-Nitrosomethylaminopyridine emerged indirectly from pharmaceutical impurity investigations post-2018, when widespread nitrosamine contamination (e.g., in valsartan and ranitidine) triggered global regulatory actions [3]. Unlike historically significant nitrosamines like NDMA (studied since the 1950s for carcinogenicity [4]), 2-Nitrosomethylaminopyridine was identified as a potential Nitrosamine Drug Substance-Related Impurity (NDSRI). NDSRIs form when nitrosating agents (e.g., nitrites) react with amine-containing active pharmaceutical ingredients (APIs) during synthesis or storage [3] [6]. Its discovery exemplifies the shift toward analyzing complex API-derived nitrosamines rather than small dialkyl variants (e.g., NDMA).
Metabolic Activation and Mutagenic PotentialLike all nitrosamines with α-hydrogens, 2-Nitrosomethylaminopyridine undergoes cytochrome P450-mediated α-hydroxylation to form reactive alkyldiazonium ions. These electrophiles alkylate DNA, leading to mutagenic adducts (e.g., O⁶-alkylguanine) [4] [9]. Its mutagenicity is mechanistically linked to:
Formation Pathways in PharmaceuticalsAs an NDSRI, this compound arises from:
Regulatory Significance2-Nitrosomethylaminopyridine falls under the ICH M7(R1) "cohort of concern" classification due to its structural alerts. Regulatory agencies (EMA, FDA) require:
Table 2: Key Nitrosamine Classes and Regulatory Context
Nitrosamine Type | Example | Relevance to 2-Nitrosomethylaminopyridine |
---|---|---|
Small dialkyl | NDMA, NDEA | Shared metabolic activation pathway |
Tobacco-specific (TSNA) | NNN, NNK | Heterocyclic structure similarity |
NDSRI | 2-Nitrosomethylaminopyridine | API-derived; complex mitigation required |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1